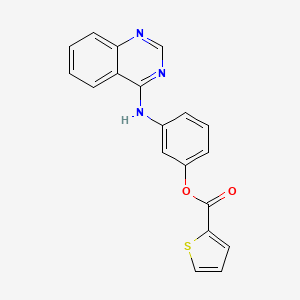

3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate is a compound that falls under the broader category of quinazoline derivatives. Quinazolines are notable in medicinal chemistry for their broad spectrum of biological activities, which makes them a significant subject for synthetic chemistry and pharmacological studies. The compound's relevance stems from its structural and functional diversity, offering a wide range of applications in optoelectronic materials and as intermediates in the synthesis of bioactive molecules (Tamatam & Kim, 2023).

Synthesis Analysis

The synthesis of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate involves complex organic reactions that leverage the structural intricacies of quinazoline compounds. These processes often utilize transition-metal-catalyzed conditions to construct the quinazoline scaffold, which is central to the compound's chemical architecture. Recent advances have focused on developing more eco-friendly and efficient synthesis methods for quinazolines, including this derivative, emphasizing atom-efficient and multi-component synthetic strategies (Faisal & Saeed, 2021).

Molecular Structure Analysis

Quinazolines, including 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, exhibit a unique molecular structure that contributes to their biological and chemical properties. The quinazoline core is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which allows for various functionalizations and modifications. This structural framework is crucial for the compound's interaction with biological targets and its potential optoelectronic applications (Lipunova et al., 2018).

Chemical Reactions and Properties

3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate participates in numerous chemical reactions, indicative of its reactive nature and chemical versatility. The compound's reactivity is significantly influenced by the quinazoline core and the thiophene moiety, which undergo various chemical transformations, including cyclizations, substitutions, and conjugation reactions. These reactions are pivotal for the synthesis of polyheterocyclic structures and the exploration of new pharmacologically active molecules (Vaskevych et al., 2023).

Physical Properties Analysis

The physical properties of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, such as melting point, solubility, and crystal structure, are crucial for its practical applications. These properties are determined by the compound's molecular structure, particularly the arrangement of the quinazoline and thiophene units. Understanding these physical characteristics is essential for designing and synthesizing new derivatives with optimized performance in their respective applications.

Chemical Properties Analysis

Chemically, 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate exhibits a range of properties stemming from its quinazoline and thiophene components. These include electrophilic and nucleophilic sites that are reactive towards various agents, enabling the compound to participate in a wide array of chemical reactions. These properties are fundamental for the compound's utility in synthesizing complex heterocycles and exploring its biological activities (Tamatam et al., 2023).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-19(17-9-4-10-25-17)24-14-6-3-5-13(11-14)22-18-15-7-1-2-8-16(15)20-12-21-18/h1-12H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGZEJHCLVHBOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)

![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)

![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5635860.png)

![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)

![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)

![8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5635882.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)

![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)